Lipophilicity Modulation: O-Methyl Ether vs. Free Hydroxyl — LogP Comparison with Boc-Hse-OH
The 2-methoxy substitution in the target compound increases calculated lipophilicity relative to the free carboxylic acid form but presents a nuanced differentiation versus Boc-Hse-OH (Boc-L-homoserine). The O-methyl ether eliminates one hydrogen-bond donor (the side-chain hydroxyl), altering solubility and membrane partitioning behavior. The (S)-enantiomer of the target compound (CAS 104839-08-9) has a reported logP of approximately 0.57, while Boc-Hse-OH (CAS 41088-86-2) has an ACD/LogP of 0.69 . Although these values are close, the key distinction lies in hydrogen-bond donor count: the target compound has two H-bond donors (carboxylic acid OH, carbamate NH) versus three for Boc-Hse-OH (additional side-chain OH), which can reduce undesired inter-chain aggregation during solid-phase peptide assembly [1]. This reduction in H-bond donor count is a class-level inference supported by the structural difference, though direct comparative aggregation data for this specific pair are not published.
| Evidence Dimension | Hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | H-bond donors: 2; logP ≈ 0.57 (CAS 104839-08-9, (S)-enantiomer) |
| Comparator Or Baseline | Boc-Hse-OH (Boc-L-homoserine, CAS 41088-86-2): H-bond donors: 3; logP = 0.69 (ACD/LogP) |
| Quantified Difference | ΔH-bond donors: −1; ΔlogP: approximately −0.12 (target slightly less lipophilic by this measure) |
| Conditions | Calculated logP values from Fluorochem (target) and ChemSpider/ACD Labs (comparator); H-bond donor count from SMILES structure analysis |
Why This Matters
For procurement decisions, the reduced H-bond donor count of the O-methyl derivative can minimize aggregation on resin during SPPS, potentially improving coupling efficiency for hydrophobic peptide sequences, though users should verify this empirically for their specific sequence.
- [1] PubChem, Boc-HSer(Me)-OH DCHA, CID 56777317. Hydrogen Bond Donor Count: 3 (for DCHA salt form). The free acid form has 2 H-bond donors based on SMILES structure CC(C)(C)OC(=O)NC(CCOC)C(=O)O. View Source
